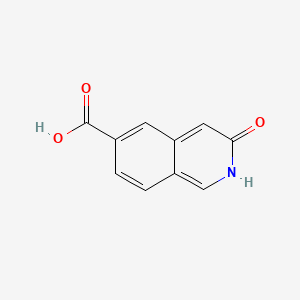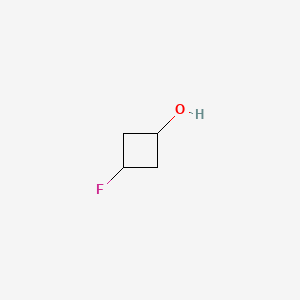
trans-3-Fluorocyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Fluorocyclobutanol: is an organic compound with the molecular formula C4H7FO . It is a fluorinated cyclobutanol derivative, characterized by the presence of a fluorine atom at the third position of the cyclobutane ring in the trans configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluorocyclobutanol typically involves the fluorination of cyclobutanol derivatives. One common method includes the reaction of cyclobutanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to achieve high purity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-3-Fluorocyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of cyclobutanone or cyclobutanal derivatives.
Reduction: Formation of cyclobutane derivatives with different functional groups.
Substitution: Formation of substituted cyclobutane derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: trans-3-Fluorocyclobutanol is used as a building block in organic synthesis. Its unique structural properties make it valuable for the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and proteins are of particular interest .
Medicine: Its stability and bioavailability make it a promising candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable its use in the synthesis of advanced materials and polymers .
Mécanisme D'action
The mechanism of action of trans-3-Fluorocyclobutanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific targets. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The pathways involved include enzyme inhibition and receptor modulation, which contribute to its effects in biological systems .
Comparaison Avec Des Composés Similaires
Cyclobutanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
trans-3-Chlorocyclobutanol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
trans-3-Bromocyclobutanol:
Uniqueness: trans-3-Fluorocyclobutanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
3-fluorocyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESEWCACAKURA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708007 |
Source


|
| Record name | 3-Fluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262278-60-3 |
Source


|
| Record name | 3-Fluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
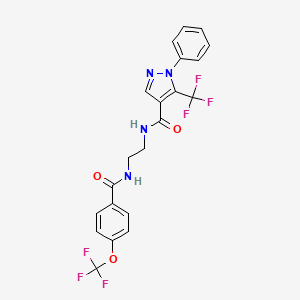
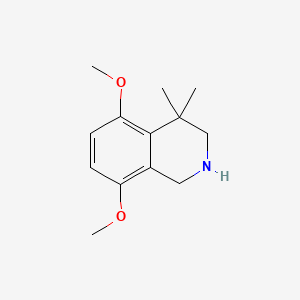
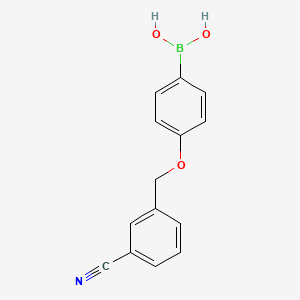
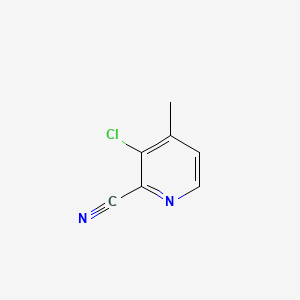
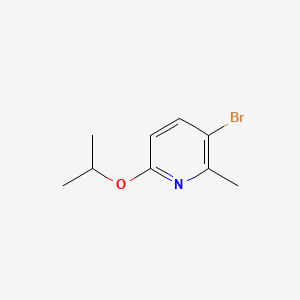
![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)
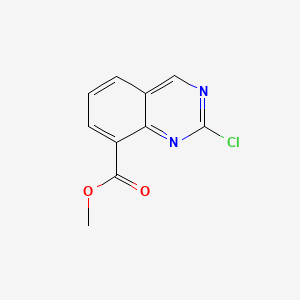
![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)
![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/new.no-structure.jpg)
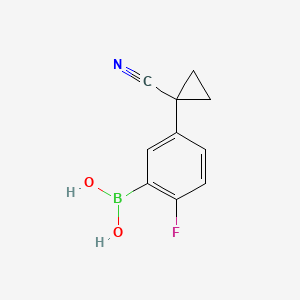
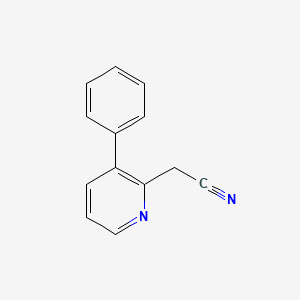
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B578176.png)
